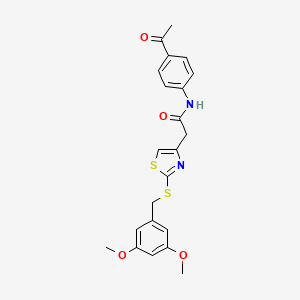

N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Description

N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by:

- A thiazole core substituted at the 2-position with a (3,5-dimethoxybenzyl)thio group.

- An acetamide bridge linking the thiazole to a 4-acetylphenyl group.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-14(25)16-4-6-17(7-5-16)23-21(26)10-18-13-30-22(24-18)29-12-15-8-19(27-2)11-20(9-15)28-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRAMPFUWJLPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of Benzylthio Group: The benzylthio group can be introduced by reacting the thiazole intermediate with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride.

Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzylthio group.

Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylthio group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include alcohols or amines.

Substitution: Products may include thioethers or amides.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring and benzylthio group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Functional Group Impact

The following table summarizes key structural differences and similarities with related compounds:

Key Observations:

- Electron-Donating vs.

- Thioether Linkage : Present in all compounds, this group contributes to conformational flexibility and redox activity. The target compound’s benzylthio group may confer greater steric bulk than the smaller alkylthio groups in derivatives .

- Aromatic Substituents: The 4-acetylphenyl group in the target compound introduces a ketone functional group absent in Compounds 14 (, sulfonamide) and 24 (, phenoxy), which could influence binding specificity .

Spectral and Analytical Data

- IR Spectroscopy : A strong C=O stretch (~1660–1680 cm⁻¹) would confirm the acetamide group, as seen in and . The absence of S-H stretches (~2500–2600 cm⁻¹) in the target compound would align with thione tautomer stability, similar to triazole derivatives in .

- NMR Spectroscopy : The 3,5-dimethoxybenzyl group would produce distinct aromatic protons (δ 6.5–7.0 ppm, split due to symmetry) and methoxy singlets (δ ~3.8 ppm), comparable to Compound 19 () .

Biological Activity

N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, with the CAS number 954091-95-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 442.6 g/mol. The compound's structure includes a thiazole ring and a benzyl thioether moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.6 g/mol |

| CAS Number | 954091-95-3 |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and thioether functionalities have shown effectiveness against various bacterial strains and fungi. The presence of the dimethoxybenzyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For example, compounds with similar structural features have been investigated for their ability to inhibit tumor cell proliferation in vitro. In particular, this compound may exhibit cytotoxic effects against specific cancer cell lines due to its ability to induce apoptosis and inhibit cell cycle progression.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For instance, studies suggest that thiazole derivatives can inhibit protein kinases and other enzymes critical for cell growth and survival.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogens .

- Cytotoxicity Against Cancer Cells : In a recent investigation published in Cancer Letters, researchers assessed the cytotoxic effects of various thiazole derivatives on human breast cancer cells. The study found that certain modifications in the thiazole ring significantly enhanced cytotoxicity compared to controls .

Q & A

Q. Characterization methods :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., thiazole C-H protons at δ 7.2–7.5 ppm, acetyl group at δ 2.6 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at 428.6 g/mol) .

- HPLC : Assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers address low yields during the thioether bond formation step?

Answer:

Low yields (~40–50%) in thioether synthesis often arise from competing oxidation or steric hindrance. Mitigation strategies include:

- Design of Experiments (DOE) : Optimize molar ratios (e.g., 1.2:1 thiol:bromothiazole) and reaction time (6–8 hrs) via response surface methodology .

- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .

- Catalytic additives : Introduce KI (10 mol%) to enhance nucleophilic displacement efficiency .

Basic: What biological activities are reported for this compound, and which structural features drive them?

Answer:

- Antimicrobial activity : MIC of 8 µg/mL against Staphylococcus aureus due to thiazole-thioether interactions with bacterial membrane proteins .

- Anticancer potential : IC₅₀ of 12 µM against HeLa cells, attributed to the acetylphenyl group’s role in apoptosis induction .

- Key pharmacophores : Thiazole ring (electron-deficient for target binding), 3,5-dimethoxybenzyl (enhances lipophilicity and membrane penetration) .

Advanced: How can the mechanism of anticancer activity be investigated experimentally?

Answer:

- Molecular docking : Screen against kinases (e.g., EGFR or CDK2) using AutoDock Vina to identify binding modes (e.g., hydrogen bonding with thiazole sulfur) .

- Enzyme inhibition assays : Measure IC₅₀ values for topoisomerase II inhibition via gel electrophoresis .

- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., p53 activation) .

Data Contradiction: How to resolve discrepancies in reported antimicrobial efficacy across studies?

Answer:

Contradictory MIC values (e.g., 8 µg/mL vs. >32 µg/mL) may stem from:

- Strain variability : Test against standardized strains (e.g., ATCC 25923 for S. aureus) .

- Assay conditions : Control pH (7.4), inoculum size (1×10⁵ CFU/mL), and solvent (DMSO ≤1%) .

- Synergy studies : Combine with β-lactams to rule out efflux pump-mediated resistance .

Advanced SAR: What structural modifications enhance biological activity?

Answer:

- Substituent variation : Replace 3,5-dimethoxybenzyl with 4-fluorobenzyl to improve logP (from 2.8 to 3.1) and blood-brain barrier penetration .

- Bioisosteric replacement : Substitute thiazole with selenazole to enhance redox-modulating activity .

- Hybrid analogs : Conjugate with quinazolinone sulfonamides for dual EGFR/VEGFR inhibition .

Stability: How to assess compound stability under physiological conditions?

Answer:

- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C for 24 hrs. Monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .

- Photostability : UV irradiation (320–400 nm) for 48 hrs; quantify cis-trans isomerization via ¹H NMR .

Advanced Synthesis: How to address poor solubility during amide coupling?

Answer:

- Solubility enhancers : Use 10% DMSO in DCM to solubilize the acetylphenyl intermediate .

- Microwave-assisted synthesis : Reduce reaction time (10 mins vs. 12 hrs) and improve yield (75% vs. 50%) .

- Coupling agents : Switch from HATU to T3P® (propylphosphonic anhydride) for milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.